Cas no 1361597-70-7 (3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid)

3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid structure
1361597-70-7 structure
Product Name:3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid
Número CAS:1361597-70-7
MF:C14H8Cl4O2
Megavatios:350.024120330811
CID:4993211
Update Time:2025-11-01

3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid Propiedades químicas y físicas

Nombre e identificación

    • 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid
    • Renchi: 1S/C14H8Cl4O2/c15-9-3-1-2-7(8(9)6-12(19)20)13-10(16)4-5-11(17)14(13)18/h1-5H,6H2,(H,19,20)
    • Clave inchi: DCHCKVVPIAZHKN-UHFFFAOYSA-N
    • Sonrisas: ClC1=CC=CC(C2C(=CC=C(C=2Cl)Cl)Cl)=C1CC(=O)O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 20
  • Cuenta de enlace giratorio: 3
  • Complejidad: 352
  • Xlogp3: 5.5
  • Superficie del Polo topológico: 37.3

3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A011008488-250mg
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid
1361597-70-7 97%
250mg
489.60 USD 2021-07-05
Alichem
A011008488-500mg
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid
1361597-70-7 97%
500mg
790.55 USD 2021-07-05
Alichem
A011008488-1g
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid
1361597-70-7 97%
1g
1,579.40 USD 2021-07-05

Información adicional sobre 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid

3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid and CAS No. 1361597-70-7: A Comprehensive Overview of Its Chemical Properties, Biological Activity, and Research Applications

3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid, with the CAS No. 1361597-70-7, represents a unique class of organic compounds that have garnered significant attention in the field of biomedical research. This compound is a derivative of biphenyl, a well-known aromatic hydrocarbon, with multiple chlorine atoms substituted at specific positions. The molecular structure of this compound is characterized by a biphenyl ring system with four chlorine substituents at positions 3, 2', 3', and 6', and an acetic acid group attached at the 2-position. This unique configuration imparts distinct chemical and biological properties, making it a subject of interest for pharmacological studies and environmental risk assessment.

The chemical structure of 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid is critical to understanding its potential applications. The biphenyl framework provides a rigid, planar structure that can interact with biological targets through hydrophobic interactions. The presence of multiple chlorine atoms enhances the compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The acetic acid moiety introduces polar functionality, which may influence the compound's solubility and reactivity. These structural features make the compound a promising candidate for drug development and biomarker research.

Recent studies have focused on the synthetic pathways and chemical stability of 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid. Researchers have explored various methods to synthesize this compound, including electrophilic substitution reactions and halogenation processes. The synthesis of such compounds often involves multi-step reactions, with each step requiring precise control of reaction conditions to ensure the desired product is formed. The stability of the compound under different environmental conditions is also a key area of investigation, as it affects its potential applications in pharmaceutical formulations and <

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